molecular formula C15H12BrNO3 B5660295 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No. B5660295
M. Wt: 334.16 g/mol
InChI Key: WTWQIRJUIIBKBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves multistep chemical reactions, including bromination, amidation, and cyclization processes. For example, the synthesis of 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives has been achieved through the reaction of bromoacetyl bromide with various amines in the presence of a base, followed by the introduction of the carbamothioyl group (Binzet et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal the precise arrangement of atoms within the molecule and the nature of intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute to the stability and reactivity of the compound (Saeed et al., 2010).

Chemical Reactions and Properties

Compounds structurally related to 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide participate in a variety of chemical reactions, including nucleophilic substitution reactions facilitated by the bromo group. These reactions enable the introduction of various functional groups, leading to a diverse array of derivatives with different chemical properties. The presence of the benzodioxin ring and the benzamide moiety also influences the compound's reactivity, particularly in electrophilic and nucleophilic addition reactions (He et al., 2016).

Physical Properties Analysis

The physical properties of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents and the overall molecular architecture. For instance, the introduction of additional halogen atoms or electron-donating groups can affect the compound's solubility in organic solvents and its ability to form stable crystals suitable for structural analysis (Ebrahimi et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide and its derivatives are largely defined by the functional groups present in the molecule. The bromo group, for example, makes the compound susceptible to nucleophilic attack, while the amide group can engage in hydrogen bonding and other intermolecular interactions. These properties are crucial in determining the compound's reactivity and potential applications in synthesis and drug design (Abbasi et al., 2022).

properties

IUPAC Name

4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-11-3-1-10(2-4-11)15(18)17-12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWQIRJUIIBKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203293
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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